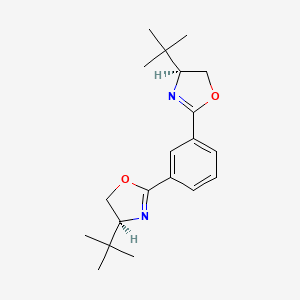

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

Description

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene (CAS: 196207-68-8) is a chiral bis(oxazoline) ligand featuring a benzene backbone and tert-butyl substituents at the 4-position of each oxazoline ring. Its stereochemical rigidity and electron-donating tert-butyl groups make it a privileged scaffold in asymmetric catalysis, particularly in enantioselective transformations such as hydroboration and fluorination . The tert-butyl substituents enhance steric bulk and stabilize transition states, contributing to high enantiomeric excess (ee) (>99% in commercial samples) .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPRVQMSDHGRIS-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of 1,3-dibromobenzene, which undergoes a nucleophilic substitution reaction with (S)-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: tert-Butyl hypochlorite, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hypochlorite can yield ketones or acid chlorides .

Scientific Research Applications

Asymmetric Catalysis

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is predominantly used as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with various metal centers enhances the enantioselectivity of reactions such as:

- Aldol Reactions : Facilitating the formation of chiral alcohols.

- Michael Additions : Promoting the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Case Study : In a study published in Journal of Organic Chemistry, this compound was utilized to achieve high enantiomeric excess (ee) in the synthesis of chiral α-amino acids through asymmetric Michael additions .

Synthesis of Bioactive Molecules

The derivatives of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can be employed in synthesizing biologically active molecules. Its oxazoline rings can be modified to create compounds with potential therapeutic properties.

Example : Researchers have reported the synthesis of new anti-cancer agents derived from this compound that exhibit significant cytotoxic activity against various cancer cell lines .

Industrial Applications

In the industrial sector, 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is used in producing fine chemicals and pharmaceuticals. Its role as a chiral auxiliary is critical in developing enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene primarily involves its role as a ligand. It coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the metal. The steric and electronic properties of the tert-butyl groups and oxazoline rings play a crucial role in determining the outcome of the catalytic processes.

Comparison with Similar Compounds

Structural Modifications in Bis(oxazoline) Ligands

Key structural variations in bis(oxazoline) analogs include:

- Substituent groups (tert-butyl, isopropyl, isobutyl).

- Backbone geometry (benzene, binaphthalene, bipyridine).

- Bridging motifs (methane, cyclopropane, vinyl).

Table 1: Substituent and Backbone Comparison

Key Observations:

- Steric Effects : The tert-butyl group (vs. isopropyl) improves enantioselectivity due to increased steric hindrance, as seen in Rh(III)-catalyzed hydroboration (99% ee vs. lower ee for isopropyl analogs) .

- Backbone Flexibility : Benzene backbones (rigid) favor predictable transition states, whereas binaphthalene or bipyridine backbones introduce π-stacking interactions for chiral self-sorting .

- Synthetic Accessibility : Methane-bridged analogs (e.g., ) exhibit lower yields (71%) compared to benzene-linked derivatives, likely due to steric challenges during cyclization.

Catalytic Performance in Asymmetric Reactions

Table 2: Application-Specific Comparisons

Notable Findings:

- Rhodium Catalysis : The target compound outperforms isopropyl-substituted analogs in hydroboration due to its superior chiral induction .

- Copper-Mediated Reactions : Isopropyl derivatives (e.g., ) are preferred for fluorination where excessive bulk might hinder substrate access.

Stability and Handling

- Thermal Stability : tert-butyl derivatives exhibit enhanced stability (storage: inert atmosphere, 2–8°C) compared to isobutyl or cyclopropane-linked analogs .

- Safety Profile : The target compound shares similar hazards (H302, H315) with analogs like (1Z,3Z)-bis(tert-butyl)isoindoline derivatives, necessitating precautions against ingestion and skin contact .

Biological Activity

Overview

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound characterized by its dual oxazoline rings attached to a benzene core. This structure not only enhances its steric properties due to the tert-butyl groups but also plays a crucial role in its biological activity, particularly as a ligand in asymmetric catalysis and in the synthesis of biologically active molecules.

- Molecular Formula : CHNO

- Molecular Weight : 328.46 g/mol

- CAS Number : 196207-68-8

- IUPAC Name : 1,3-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

The biological activity of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene primarily stems from its role as a ligand in catalysis. It coordinates with metal centers in catalytic complexes, which influences the reactivity and selectivity of these complexes. The unique steric and electronic properties provided by the tert-butyl groups and oxazoline rings are critical in determining the outcomes of various catalytic processes.

Anticancer Properties

Research indicates that compounds similar to 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exhibit potential anticancer activity. The incorporation of heterocycles like oxazolines into pharmacological molecules can enhance their biological activity. For instance, studies have shown that oxazoline derivatives can interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth .

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies on related compounds indicate a lack of acute toxicity at lower concentrations. For example, studies on tert-butylbenzene (a structural analogue) demonstrated no significant adverse effects at doses below 812 mg/kg/day . Further research is needed to establish a comprehensive toxicity profile for 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene | Structure | Anticancer potential |

| 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene | Structure | Less sterically hindered; lower efficacy |

| 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene | Structure | Similar activity; enantiomeric differences |

Study on Anticancer Activity

A recent study explored the anticancer effects of oxazoline derivatives in vitro. The results indicated that compounds with similar structures to 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Toxicity Assessment

In a comparative toxicity study involving alkylbenzenes, it was found that compounds with branched alkyl chains showed higher acute toxicity than their linear counterparts. Although specific data on 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene remains limited, extrapolation from related substances suggests a need for cautious handling due to potential cytotoxic effects at high concentrations .

Q & A

Q. Optimization Tips :

- Temperature Control : Maintaining -78°C during lithiation prevents side reactions.

- Purification : Column chromatography (silica gel, EtOAc/hexane) or distillation improves purity.

- Yield Factors : Excess electrophile (1.2–2.0 equiv) and anhydrous conditions enhance efficiency.

Table 1 : Synthetic Conditions and Yields

| Step | Reagents | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1 | (S)-tert-leucinol, CH₂Cl₂ | RT | 36 h | 71% | |

| 3 | n-BuLi, 1,2-dibromoethane | -78°C → RT | 16 h | 83% |

How is the compound characterized post-synthesis to confirm structural integrity and enantiomeric purity?

Q. Methodology :

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 0.82 ppm (C(CH₃)₃), 3.27 ppm (O(C=N)CH₂), and 4.02–4.13 ppm (oxazoline ring protons) .

- ¹³C NMR : δ 161.5 ppm (C=N), 76.0 ppm (OCH₂), and 28.4 ppm (tert-butyl carbons) .

- TLC Analysis : Rf = 0.16 (EtOAc:pentane, 1:1) with KMnO₄ staining .

- Enantiomeric Excess (ee) : Chiral HPLC using a CHIRALPAK® column (hexane:IPA = 90:10) resolves enantiomers, with ee ≥99% reported for analogous compounds .

What safety precautions are necessary when handling this compound?

Q. Hazard Mitigation :

- GHS Classification : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Protocols : Use fume hoods, wear nitrile gloves, and avoid inhalation. Emergency procedures include rinsing eyes with water (15 min) and seeking medical attention for ingestion .

How can enantiomeric excess be optimized during synthesis?

Q. Advanced Strategy :

- Chiral Auxiliaries : Use (S)-tert-leucinol with >99% ee to ensure stereochemical fidelity .

- Low-Temperature Lithiation : Prevents racemization during electrophilic quenching .

- Kinetic Resolution : Employ chiral catalysts (e.g., BINOL derivatives) during cyclopropanation .

What are the applications of this compound in asymmetric catalysis, and how does its performance compare to other oxazoline ligands?

Q. Research Applications :

- Asymmetric Allylic Alkylation : The tert-butyl groups enhance steric bulk, improving enantioselectivity in Pd-catalyzed reactions (up to 95% ee reported) .

- Comparative Studies : Unlike phenyl-substituted analogs (e.g., 4,6-bis(diphenyloxazoline)dibenzofuran), the tert-butyl derivative exhibits higher thermal stability but lower π-π stacking ability in supramolecular catalysis .

Table 2 : Catalytic Performance Comparison

| Ligand Structure | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| tert-Butyl oxazoline | Allylic Alkylation | 92–95 | |

| Phenyl oxazoline | Cyclopropanation | 85–90 |

How can researchers analyze reaction mechanisms involving this compound in polymerization studies?

Q. Mechanistic Tools :

- FTIR Spectroscopy : Monitor carbonyl (C=O) and oxazoline ring (C=N) peaks during melt polymerization with diacids (e.g., sebacic acid) .

- Kinetic Studies : Use DSC to determine activation energy (Ea) for cross-linking reactions .

How can low yields in cyclopropane derivatives of this compound be addressed?

Q. Troubleshooting :

- Lithiation Efficiency : Ensure n-BuLi is fresh and titrated; sub-stoichiometric TMEDA (0.5 equiv) enhances Li coordination .

- Electrophile Purity : Distill 1,2-dibromoethane under vacuum to remove oxidative byproducts .

What are the challenges in designing comparative studies with structurally similar bis(oxazoline) ligands?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.